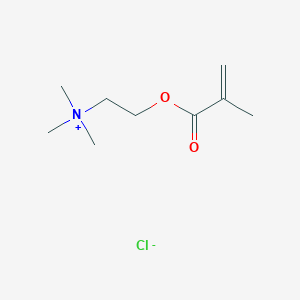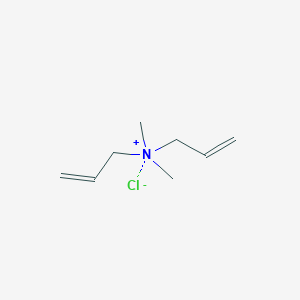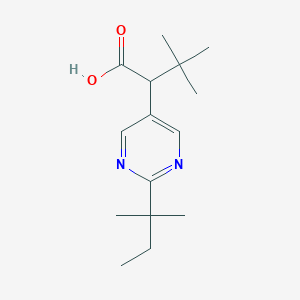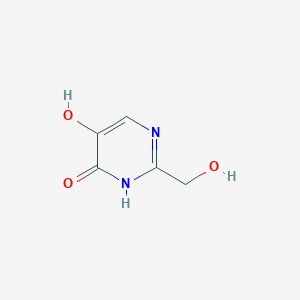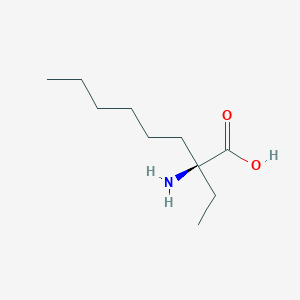
(2S)-2-Amino-2-ethyloctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-ethyloctanoic acid, also known as L-Norvaline, is a non-proteinogenic amino acid that is commonly found in food products such as meat, dairy, and grains. It is structurally similar to the amino acid valine, with the addition of an ethyl group on the side chain. L-Norvaline has gained attention in scientific research due to its potential health benefits and applications in the field of biochemistry.
科学的研究の応用
Biochemical Significance of Amino Acids in Plants : Research highlights the biochemical precursor role of certain amino acids in plant biology, emphasizing their underestimated significance beyond being precursors to other molecules. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) plays multiple roles in plant biology, including stress response and growth modulation, showcasing the multifaceted roles amino acids can play in biological systems (B. V. D. Poel & D. Straeten, 2014).
Amino Acids in Environmental and Toxicological Studies : Studies on compounds such as ethylmercury and herbicides like 2,4-D reveal the importance of understanding the environmental and toxicological impacts of chemical compounds. While not directly related to (2S)-2-Amino-2-ethyloctanoic acid, these studies highlight the broader context of chemical safety and environmental impact assessments relevant to any compound (J. Kern et al., 2019).
Applications in Peptide Research : The spin label amino acid TOAC has been utilized in peptide research, demonstrating the importance of amino acids in studying peptide structure and function. This highlights how specific amino acids can be instrumental in biochemical and biophysical research, providing insights into peptide dynamics and interactions (S. Schreier et al., 2012).
Biomedical Applications of Poly(amino acid)s : The development of highly branched polymers based on poly(amino acid)s for biomedical applications illustrates the significant potential of amino acids in therapeutic contexts, including drug and gene delivery systems. This underscores the versatility and biocompatibility of amino acid-based materials in medical applications (Marisa Thompson & C. Scholz, 2021).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that similar compounds have been found to interact with enzymes such asserine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for DNA synthesis and repair, amino acid metabolism, and other vital cellular processes .
Mode of Action
This could lead to alterations in the metabolic pathways that the enzyme is involved in .
Biochemical Pathways
If we consider its potential interaction with serine hydroxymethyl transferase, it could influence the one-carbon metabolic pathway . This pathway is involved in various critical cellular processes, including DNA synthesis and repair, amino acid metabolism, and methylation reactions .
Pharmacokinetics
The pharmacokinetic properties of (2S)-2-Amino-2-ethyloctanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Therefore, it’s challenging to outline its impact on bioavailability. It’s important to note that the pharmacokinetics of a compound significantly influence its efficacy and safety profile .
Result of Action
Given its potential interaction with serine hydroxymethyl transferase, it could influence various cellular processes, including dna synthesis and repair, amino acid metabolism, and methylation reactions .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH levels could impact the compound’s stability and interaction with its target. Acidophilic microorganisms thrive in highly acidic environments (pH 3 or below) and are known to survive in high concentrations of metals . Therefore, the environmental pH and presence of metals could potentially influence the action of this compound.
特性
IUPAC Name |
(2S)-2-amino-2-ethyloctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBJUCYPZSRVDF-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@](CC)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553278 |
Source


|
| Record name | (2S)-2-Amino-2-ethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114781-19-0 |
Source


|
| Record name | (2S)-2-Amino-2-ethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)



